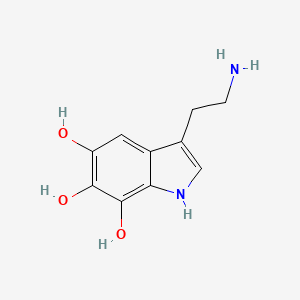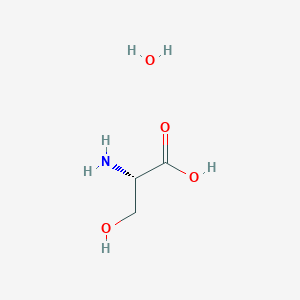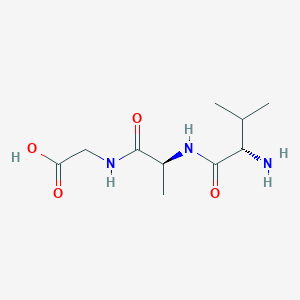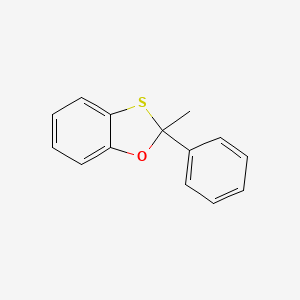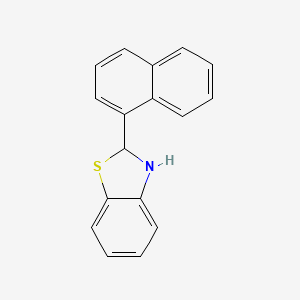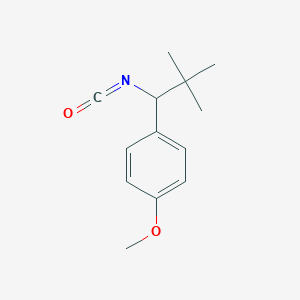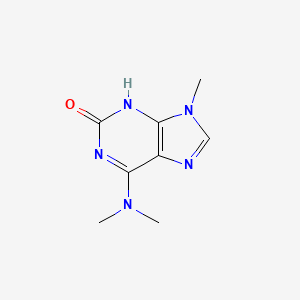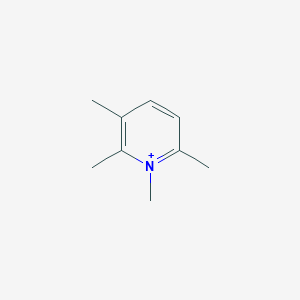
1,2,3,6-Tetramethylpyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,6-Tetramethylpyridin-1-ium is a quaternary ammonium compound with the molecular formula C9H14N This compound is known for its unique structure, which includes a pyridine ring substituted with four methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetramethylpyridin-1-ium can be achieved through several methods. One common approach involves the alkylation of pyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,6-Tetramethylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Partially or fully reduced pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2,3,6-Tetramethylpyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a catalyst in certain organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1,2,3,6-Tetramethylpyridin-1-ium involves its interaction with specific molecular targets. As a quaternary ammonium compound, it can interact with negatively charged sites on enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular processes by altering membrane permeability and enzyme function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,6-Tetrahydropyridine: A structurally similar compound with different reactivity and applications.
N-Methylpyridinium: Another quaternary ammonium compound with distinct properties and uses.
Pyridine: The parent compound, which lacks the methyl substitutions but serves as a basis for comparison.
Uniqueness
1,2,3,6-Tetramethylpyridin-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its quaternary ammonium structure makes it highly soluble in water and capable of forming stable salts, distinguishing it from other pyridine derivatives.
Eigenschaften
CAS-Nummer |
55508-48-0 |
|---|---|
Molekularformel |
C9H14N+ |
Molekulargewicht |
136.21 g/mol |
IUPAC-Name |
1,2,3,6-tetramethylpyridin-1-ium |
InChI |
InChI=1S/C9H14N/c1-7-5-6-8(2)10(4)9(7)3/h5-6H,1-4H3/q+1 |
InChI-Schlüssel |
FNNBEGLZMXZRCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C([N+](=C(C=C1)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


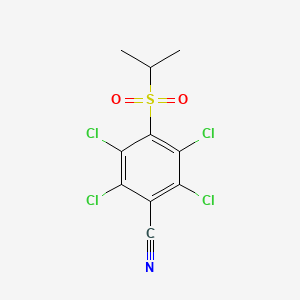
![2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B14635088.png)

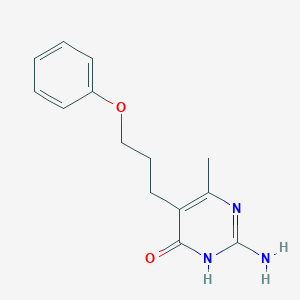
![1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene](/img/structure/B14635104.png)
![N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide](/img/structure/B14635111.png)
